molecular formula C9H15N3O B1433420 [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol CAS No. 1808889-08-8

[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No. B1433420
CAS RN: 1808889-08-8
M. Wt: 181.23 g/mol
InChI Key: WFBVMUXMTBDJRB-IUCAKERBSA-N
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Description

[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Complex Synthesis and Structural Studies

The compound has been utilized in the synthesis of platinum group metal complexes with cyclic π-perimeter hydrocarbon ligands. These complexes have been characterized by IR, NMR, and XRD studies to understand their structural properties (Sairem et al., 2012).

Reaction with Nicotinic Hydrazide

Research has shown that reacting compounds similar to (3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol with nicotinic hydrazide can produce substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles. The reaction environment, such as the solvent used, significantly influences the products formed (Baeva et al., 2020).

Antimicrobial Activity

Compounds structurally related to (3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown significant activity against microbial strains, indicating their potential as antimicrobial agents (Kumar et al., 2012).

Synthesis of Mononuclear Complexes

Research involving related pyrazole-pyridine compounds has led to the synthesis of new mononuclear complexes. These complexes have been extensively studied for their crystalline architectures and spectroscopic properties, contributing to the understanding of molecular interactions and structural design (Zhu et al., 2014).

properties

IUPAC Name

[(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBVMUXMTBDJRB-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CNC[C@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
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[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
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[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
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[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
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[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
Reactant of Route 6
[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

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